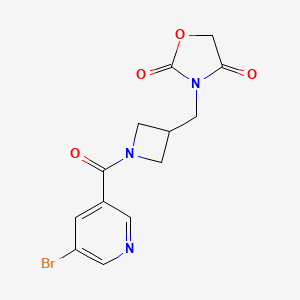
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of azetidine, oxazolidine, and bromonicotinoyl moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl
Biological Activity
The compound 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
This compound features an oxazolidine ring linked to a bromonicotinoyl group and an azetidine moiety, which may contribute to its biological properties.
Antimicrobial Properties
Oxazolidinones are recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that derivatives of this class, including those similar to this compound, exhibit potent activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Other Biological Activities
Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:
- Enzyme Inhibition :
- Antifungal and Antiviral Activities :
Synthesis
The synthesis of this compound typically involves multi-step processes incorporating key reagents that facilitate the formation of the oxazolidine ring and the attachment of the bromonicotinoyl group.
Synthetic Route Overview
- Formation of Azetidine Derivative :
- Initial reactions involve creating the azetidine framework through cyclization reactions using appropriate amines and carbonyl compounds.
- Oxazolidine Ring Closure :
- Subsequent steps involve cyclization to form the oxazolidine core, often utilizing activating agents or catalysts to promote ring formation.
Case Studies
Several studies have investigated the biological activity of oxazolidinone derivatives similar to this compound:
- Study on Antibacterial Efficacy :
- Pharmacokinetic Profiles :
Properties
IUPAC Name |
3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMLITXOQGRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














